Padac
Overview
Description
Padac, also known as 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic compound that belongs to the class of phenethylamine derivatives. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.
Scientific Research Applications
Chromogenic Cephalosporin for Beta-Lactamase Testing
PADAC, a chromogenic cephalosporin, changes color from purple to yellow upon cleavage of its beta-lactam ring, making it a valuable tool in beta-lactamase diagnostic testing. This property is particularly useful for identifying bacterial strains that produce beta-lactamase, an enzyme that confers resistance to many antibiotics. PADAC's effectiveness is comparable to nitrocefin, another chromogenic cephalosporin, but it offers advantages such as stability in human serum and various culture media, and it is not prone to non-enzyme-related color changes. This makes PADAC a promising alternative for beta-lactamase testing in clinical and research microbiology laboratories (Jones, Wilson, & Novick, 1982).
PADAC in Water Treatment Analysis
PADAC has applications in water treatment, specifically in the determination of residual concentrations of polymeric flocculants like polyallyldimethylammonium chloride (PADAC) in water. Using ion associates between PADAC and triphenylmethane dyes, rapid procedures can be developed for analyzing water of different types. This process allows for effective monitoring of the presence of these flocculants in drinking water, sewage waters, and other hydrochemical objects, ensuring water safety and treatment efficacy (Antonova & Vershinin, 2008).
PADAC in the Study of Beta-Lactamase Activity
PADAC is also utilized in a beta-lactamase assay method using agar plates. This approach allows for the semi-quantitative determination of beta-lactamase activity in bacteria. The formation of a yellow zone around bacterial colonies on the agar plate indicates the presence of beta-lactamase activity. This method is valuable for studying the enzyme kinetics and the resistance mechanisms of bacteria against beta-lactam antibiotics (Kobayashi, Arai, Hayashi, & Sakaguchi, 1988).
Application in Rapid Detection of Penicillinase-Producing Bacteria
PADAC can be used for the rapid detection of penicillinase-producing Neisseria gonorrhoeae (PPNG) directly on urethral exudates. This application of PADAC provides a simple, rapid, reliable, and sensitive method for detecting PPNG, which is crucial for timely and effective treatment of gonorrhea (Hervé, Georges, Massanga, & Martin, 1989).
PADAC in Data Assimilation for Paleoclimate Research
PADAC, in the context of Paleoclimate Data Assimilation (PDA), plays a significant role in reconstructing past climate by optimally estimating past climate states. This is achieved by combining climate signals recorded in proxies (e.g., tree rings, ice cores) with dynamic mechanisms of climate systems represented by climate models. PDA, including PAD, is essential for understanding past climate change mechanisms and predicting future climate scenarios (Fang & Li, 2016).
properties
IUPAC Name |
(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBECOAGZMTFE-ZEQKJWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228160 | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Padac | |
CAS RN |
77449-91-3 | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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